molecular formula C13H14BrNO3S B2407237 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide CAS No. 2034573-08-3

4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide

Cat. No.: B2407237
CAS No.: 2034573-08-3
M. Wt: 344.22
InChI Key: RTKRMMGQENWGPR-UHFFFAOYSA-N
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Description

4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H14BrNO3S and its molecular weight is 344.22. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S/c1-17-5-3-15(7-10-2-4-18-8-10)13(16)12-6-11(14)9-19-12/h2,4,6,8-9H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKRMMGQENWGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide has the following molecular formula:

  • Molecular Formula : C15H12BrN2O2S
  • CAS Number : 2034573-08-3

Structural Features

The structure of the compound includes:

  • A bromine atom at the 4-position of the thiophene ring.
  • A furan ring attached through a methylene bridge.
  • A methoxyethyl group which may influence its solubility and biological interactions.

The biological activity of 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound's sulfonamide moiety can mimic natural substrates, leading to the inhibition of various enzymes involved in critical biological processes.

Antimicrobial Activity

Research has indicated that derivatives of thiophene and furan exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests it may possess similar activities. In vitro studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results demonstrated that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases .

Anticancer Potential

Studies have also explored the anticancer properties of compounds containing thiophene and furan moieties. The compound has shown effectiveness in inhibiting cancer cell proliferation in various cancer types, suggesting its potential as a therapeutic agent in oncology .

In Vitro Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamideAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Thiophene derivativesAntioxidantSignificant radical scavenging activity
Furan-based compoundsAnticancerInhibition of cell proliferation in breast and colon cancer cells

Clinical Implications

The promising results from these studies indicate that 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide could lead to the development of new antimicrobial and anticancer therapies. Further research is needed to explore its pharmacokinetics, toxicity, and efficacy in vivo.

Scientific Research Applications

Research indicates that compounds with structural similarities to 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide exhibit diverse pharmacological effects:

Antimicrobial Activity : Compounds in this class are known for their ability to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria, thereby showcasing potential as antimicrobial agents.

Anticancer Properties : Studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanism often involves modulation of signaling pathways that control cell proliferation and survival.

Anti-inflammatory Effects : The compound may interact with inflammatory pathways through modulation of receptors involved in immune responses, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on human breast adenocarcinoma (MCF-7) cells. The results indicated that certain derivatives exhibited IC50 values ranging from 0.120.12 to 1.47μM1.47\,\mu M, demonstrating potent anticancer activity compared to standard treatments like doxorubicin.

Study 2: Antimicrobial Efficacy

Research on sulfonamide derivatives revealed significant antibacterial activity against various pathogens, suggesting that the target compound may also possess similar properties through its sulfonamide-like structure.

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the furan and thiophene moieties significantly affect biological potency. For example, the introduction of electron-donating groups enhanced activity against cancer cell lines while electron-withdrawing groups diminished it.

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